3-(4-bromophenyl)-7-hydroxy-2-methyl-8-[(morpholin-4-yl)methyl]-4H-chromen-4-one

Medicinal Chemistry Bcl-2 Inhibition Kinase Selectivity

3-(4-Bromophenyl)-7-hydroxy-2-methyl-8-[(morpholin-4-yl)methyl]-4H-chromen-4-one (CAS 847858-16-6) is a fully synthetic, polysubstituted 4H-chromen-4-one (chromone) derivative. Its structure combines a 4-bromophenyl ring at C-3, a hydrogen-bond-donating 7-OH, a lipophilic 2-methyl group, and a basic morpholin-4-ylmethyl appendage at C-8.

Molecular Formula C21H20BrNO4
Molecular Weight 430.298
CAS No. 847858-16-6
Cat. No. B2816494
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-bromophenyl)-7-hydroxy-2-methyl-8-[(morpholin-4-yl)methyl]-4H-chromen-4-one
CAS847858-16-6
Molecular FormulaC21H20BrNO4
Molecular Weight430.298
Structural Identifiers
SMILESCC1=C(C(=O)C2=C(O1)C(=C(C=C2)O)CN3CCOCC3)C4=CC=C(C=C4)Br
InChIInChI=1S/C21H20BrNO4/c1-13-19(14-2-4-15(22)5-3-14)20(25)16-6-7-18(24)17(21(16)27-13)12-23-8-10-26-11-9-23/h2-7,24H,8-12H2,1H3
InChIKeyTXQMKDFBLMYJOC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(4-Bromophenyl)-7-hydroxy-2-methyl-8-[(morpholin-4-yl)methyl]-4H-chromen-4-one (CAS 847858-16-6): Core Structural Identity and Procurement Context


3-(4-Bromophenyl)-7-hydroxy-2-methyl-8-[(morpholin-4-yl)methyl]-4H-chromen-4-one (CAS 847858-16-6) is a fully synthetic, polysubstituted 4H-chromen-4-one (chromone) derivative [1]. Its structure combines a 4-bromophenyl ring at C-3, a hydrogen-bond-donating 7-OH, a lipophilic 2-methyl group, and a basic morpholin-4-ylmethyl appendage at C-8. This substitution pattern places it at the intersection of two patent-disclosed chemotypes: chromone-based Bcl-2/Bcl-xL antagonists [1] and PI3K kinase modulators [2], where small structural changes can dictate target selectivity, potency, and developability. The compound is available from specialist suppliers as a research-grade small molecule, typically at ≥95% purity .

Why 3-(4-Bromophenyl)-7-hydroxy-2-methyl-8-[(morpholin-4-yl)methyl]-4H-chromen-4-one Cannot Be Replaced by a Simplistic Chromone Analog


Chromones with superficially similar substitution patterns cannot be freely interchanged because each substituent on the 4H-chromen-4-one core independently controls biological recognition, physicochemical properties, and synthetic accessibility. The 2-methyl group of CAS 847858-16-6, often absent in earlier chromone libraries, imposes a distinct conformational bias that can alter kinase hinge-binding geometry or Bcl-2 pocket complementarity [1]. Conversely, the 8-morpholin-4-ylmethyl side-chain is a key solubility- and permeability-modulating handle that is absent from simpler 3-(4-bromophenyl)-7-hydroxy-2-methyl-4H-chromen-4-one (CAS 610758-58-2) . Replacing the 4-bromophenyl with a 4-chlorophenyl (CAS not assigned, C21H20ClNO4) changes halogen-bonding capacity and lipophilicity, both critical for target affinity . The limited public biological data for this exact compound means that procurement decisions based on generic class assumptions carry a high risk of obtaining a molecule with divergent or null activity. The sections below capture the quantitative evidence that does exist for related analogs, establishing the measurable consequences of these structural differences.

Quantitative Differentiation Evidence for 3-(4-Bromophenyl)-7-hydroxy-2-methyl-8-[(morpholin-4-yl)methyl]-4H-chromen-4-one (CAS 847858-16-6) vs. Closest Analogs


2-Methyl Group Impact: Conformational and Affinity Differentiation vs. Des-Methyl Analog

The 2-methyl group distinguishes CAS 847858-16-6 from its closest commercially available analog, 3-(4-bromophenyl)-7-hydroxy-8-(morpholin-4-ylmethyl)-4H-chromen-4-one (CAS 847367-00-4), which lacks this substituent. The des-methyl analog has been annotated in public bioassay databases with an EC50 of 6.61 × 10^4 nM (66.1 µM) in a cell-based assay, indicating only marginal biological potency [1]. In silico docking studies on the related chromone chemotype suggest that a 2-alkyl group can reorient the C-3 aryl ring, potentially improving π-stacking with hydrophobic protein pockets and enhancing binding affinity by an order of magnitude or more [2]. Direct quantitative affinity data for CAS 847858-16-6 have not been publicly reported; therefore, the magnitude of the 2-methyl benefit can only be inferred from class-level SAR, and experimental verification is required.

Medicinal Chemistry Bcl-2 Inhibition Kinase Selectivity

Halogen Substitution: Bromine vs. Chlorine at the 4-Position of the Phenyl Ring

The bromine atom in CAS 847858-16-6 can form stronger halogen bonds than the chlorine atom found in the structurally analogous 3-(4-chlorophenyl)-7-hydroxy-2-methyl-8-(4-morpholinylmethyl)-4H-chromen-4-one (C21H20ClNO4) . Bromine's larger σ-hole and greater polarizability can enhance interactions with backbone carbonyls in kinase hinge regions or with π-systems in Bcl-2 hydrophobic grooves. In a published series of 4H-chromen-4-one BRAF kinase inhibitors, halogen identity at the 4-position of the pendant phenyl ring was shown to modulate antiproliferative activity across multiple cell lines, with brominated analogs frequently outperforming chlorinated equivalents by 2- to 5-fold in IC50 terms [1]. Although the exact IC50 shift for the morpholinylmethyl series has not been disclosed, this class-level SAR trend is consistent across multiple chromone chemotypes and provides a rational basis for choosing the bromo compound over the chloro analog.

Halogen Bonding Lipophilicity Structure-Activity Relationship

Morpholin-4-ylmethyl Solubilizing Group Presence vs. Absence in 3-(4-Bromophenyl)-7-hydroxy-2-methyl-4H-chromen-4-one

The 8-morpholin-4-ylmethyl substituent serves as an ionizable center (pKa ~ 6–7 for the morpholine nitrogen) that can dramatically improve aqueous solubility. The simpler analog 3-(4-bromophenyl)-7-hydroxy-2-methyl-4H-chromen-4-one (CAS 610758-58-2, C16H11BrO3, MW 331.16) lacks this basic handle and is predicted to have at least 10- to 100-fold lower solubility at pH 7.4 based on calculated logP/logD differences . Although experimentally measured solubility values are not publicly available for either compound, the morpholinylmethyl motif is a well-established strategy for enhancing the developability of chromone-based kinase and Bcl-2 inhibitors, as evidenced by its incorporation into lead compounds in both the US 2010/0197686 and US 2012/0059001 patent families [1][2]. For procurement, the morpholinylmethyl-bearing compound (CAS 847858-16-6) is the more favorable starting point for cell-based and in vivo studies where compound precipitation or poor absorption could confound results.

Physicochemical Properties Aqueous Solubility Permeability

Procurement-Driven Application Scenarios for 3-(4-Bromophenyl)-7-hydroxy-2-methyl-8-[(morpholin-4-yl)methyl]-4H-chromen-4-one (847858-16-6)


Chemical Probe for Bcl-2/Bcl-xL Antagonism Studies Requiring a Soluble and Potentially Selective Chromone Scaffold

The 4H-chromen-4-one core with a 3-(4-bromophenyl) group and an 8-morpholinylmethyl solubilizer is encompassed by the generic and specific claims of US 2010/0197686, which describes compounds that antagonize anti-apoptotic Bcl-2 proteins and act as chemosensitizers [1]. CAS 847858-16-6, bearing the additional 2-methyl group that can fine-tune binding, is a rational starting point for a probe molecule aimed at dissecting Bcl-2 versus Bcl-xL selectivity. The anticipated solubility advantage over des-methyl and non-morpholinyl analogs (see Section 3, Evidence Item 3) makes it suitable for dose-response studies in aqueous cell-culture media without the need for high DMSO concentrations. Researchers should verify Bcl-2 family binding (e.g., by FP or SPR) and compare the results against the des-methyl comparator CAS 847367-00-4 to quantify the contribution of the 2-methyl group.

Kinase Selectivity Profiling in a PI3K-BRAF Focused Screening Cascade

Chromone derivatives are privileged kinase inhibitor scaffolds, and patent US 2012/0059001 explicitly claims 4H-chromen-4-ones as PI3K modulators [2]. Published structure-activity studies on 4H-chromen-4-one analogs confirm that halogen identity (Br vs. Cl) at the 4-phenyl position alters antiproliferative potency by 2- to 5-fold across osteosarcoma (U2OS) and melanoma (A375) lines [3]. Procuring CAS 847858-16-6, with its bromine substituent, positions the user to probe both PI3K and BRAF pathways with a compound that is predicted to outperform its chlorinated counterpart. A recommended workflow is to first screen the compound against a broad kinase panel, then benchmark the IC50 values against the chloro analog (C21H20ClNO4) and the 2-methyl-free analog (CAS 847367-00-4) to map the SAR landscape.

Physicochemical Benchmarking and Formulation Pre-Screening for Early-Stage Drug Discovery Programs

The simultaneous presence of a hydrogen-bond donor (7-OH), a halogen-bond donor (4-Br), a basic center (morpholine), and a lipophilic methyl group makes CAS 847858-16-6 an informative tool compound for profiling the developability of chromone lead series. As indicated by the predicted solubility advantage over the non-morpholinyl analog (see Section 3, Evidence Item 3), the compound can be used to experimentally measure kinetic solubility, logD7.4, and permeability (PAMPA or Caco-2), providing reference data for SAR expansion. The 2-methyl group further allows assessment of metabolic stability (e.g., microsomal clearance), as methyl substitution on the chromone core is a known site of CYP-mediated oxidation. Procurement of this specific regioisomer ensures that formulation and ADME data are generated on the pharmacologically most relevant substitution pattern.

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